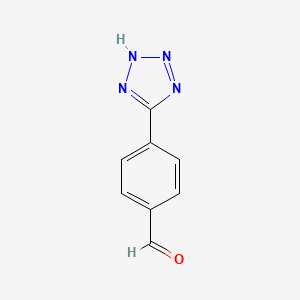

4-(1H-Tetrazol-5-yl)Benzaldehyde

Description

The exact mass of the compound 4-(2H-tetrazol-5-yl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGPTCYCHZMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375259 | |

| Record name | 4-(2H-tetrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-22-8 | |

| Record name | 4-(2H-tetrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and structural characteristics of 4-(1H-Tetrazol-5-yl)Benzaldehyde (CAS No: 74815-22-8). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group.[1][2]

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₄O | [3][4] |

| Molecular Weight | 174.16 g/mol | [3][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 182-184 °C | [3] |

| Boiling Point | 409.0 ± 47.0 °C (Predicted) | [3] |

| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [3] |

| Acidity (pKa) | No experimental value available. The 1H-tetrazole ring imparts acidic properties, comparable to a carboxylic acid.[1] | |

| Lipophilicity (logP) | No experimental value available. | |

| Solubility | Soluble in polar organic solvents. | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [3] |

Structural and Functional Rationale

The chemical properties and utility of this compound are derived directly from its key structural components. The interplay between the aromatic scaffold, the acidic tetrazole ring, and the reactive aldehyde group makes it a versatile intermediate.[1][6]

Experimental Protocols: Synthesis

The most common and established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7] The following is a representative protocol for the synthesis of this compound from 4-cyanobenzaldehyde.

Reaction: [3+2] Cycloaddition Precursor: 4-Cyanobenzaldehyde Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride Solvent: N,N-Dimethylformamide (DMF)

Detailed Methodology:

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be conducted in a well-ventilated fume hood.

-

Reagent Addition: To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.5 eq) and ammonium chloride (1.5-2.5 eq).

-

Reaction Condition: The reaction mixture is heated to 100-120 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. It is then carefully acidified with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3, which protonates the tetrazolate anion. This step should be done cautiously in a fume hood as it can generate volatile and toxic hydrazoic acid (HN₃).

-

Precipitation and Isolation: The acidic solution is poured into a beaker of ice water, causing the product to precipitate out of the solution.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrazole moiety is a key feature in several commercial drugs, where it acts as a bioisosteric replacement for a carboxylic acid, often improving metabolic stability and pharmacokinetic properties.[2] The aldehyde functional group provides a reactive handle for elaboration into a diverse range of chemical scaffolds through various organic reactions.[6]

References

- 1. CAS 74815-22-8: this compound [cymitquimica.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. This compound CAS#: 74815-22-8 [amp.chemicalbook.com]

- 4. This compound | 74815-22-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS 74815-22-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 7. thieme-connect.com [thieme-connect.com]

Spectroscopic Profile of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(1H-Tetrazol-5-yl)Benzaldehyde. This document summarizes available ¹H and ¹³C NMR data, outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for such chemical characterization.

Introduction

This compound is a bifunctional organic molecule incorporating a reactive aldehyde group and a metabolically stable tetrazole ring. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved pharmacokinetic properties in drug candidates. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic structures with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key synthetic intermediate.

NMR Spectroscopic Data

The following tables summarize the available ¹H and predicted ¹³C NMR spectroscopic data for this compound. The data has been compiled from peer-reviewed literature and chemical databases.

¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Aldehyde-H | ~10.1 | Singlet | DMSO-d₆ |

| Aromatic-H | ~8.2 | Doublet | DMSO-d₆ |

| Aromatic-H | ~8.0 | Doublet | DMSO-d₆ |

| Tetrazole-NH | Broad Signal | Singlet | DMSO-d₆ |

Note: The exact chemical shifts of the aromatic protons may vary slightly and exhibit coupling patterns typical of a 1,4-disubstituted benzene ring.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for this compound was found in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar structures.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Aldehyde) | ~192 |

| C-Tetrazole | ~155 |

| C-Aldehyde (ipso) | ~138 |

| C-H (Aromatic) | ~130 |

| C-H (Aromatic) | ~128 |

| C-Tetrazole (ipso) | ~127 |

Disclaimer: These ¹³C NMR chemical shifts are predicted and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound from 4-Formylbenzonitrile

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

-

4-Formylbenzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Triethylamine Hydrochloride (Et₃N·HCl) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric Acid (1M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-formylbenzonitrile in toluene, add sodium azide and triethylamine hydrochloride.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is acidified with 1M hydrochloric acid to a pH of ~2-3, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and then dried.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).

-

The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by NMR spectroscopy.

Caption: Workflow for the synthesis and NMR analysis of this compound.

Spectroscopic Characterization of 4-(1H-Tetrazol-5-yl)Benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for the compound 4-(1H-Tetrazol-5-yl)Benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the presence of the tetrazole ring, a common bioisostere for a carboxylic acid group, and the reactive benzaldehyde moiety.[1] This document outlines the predicted spectral characteristics, standard experimental protocols for data acquisition, and an interpretation of the expected results to aid in the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from IR and mass spectrometry analyses of this compound (Molecular Formula: C₈H₆N₄O, Molecular Weight: 174.16 g/mol ).[2][3]

Table 1: Predicted Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 2900 | Medium-Weak | N-H Stretch | Tetrazole ring |

| ~3080 - 3030 | Weak | C-H Stretch | Aromatic (Benzene ring) |

| ~2850 and ~2750 | Weak (doublet) | C-H Stretch | Aldehyde |

| ~1710 - 1690 | Strong | C=O Stretch | Aldehyde |

| ~1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic (Benzene ring) |

| ~1500 - 1400 | Medium | N=N Stretch | Tetrazole ring |

| ~1100 - 1000 | Medium | In-plane C-H Bending | Aromatic (Benzene ring) |

| Below 900 | Medium-Strong | Out-of-plane C-H Bending | Aromatic (Benzene ring) |

Table 2: Predicted Mass Spectrometry (MS) Fragments

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 174 | [C₈H₆N₄O]⁺• | - | Molecular Ion (M⁺•) |

| 173 | [C₈H₅N₄O]⁺ | H• | Loss of a hydrogen radical from the aldehyde or tetrazole. |

| 146 | [C₈H₆O]⁺• | N₂ | Loss of a nitrogen molecule from the tetrazole ring. |

| 145 | [C₈H₅O]⁺ | N₂ + H• or HN₃ | Loss of nitrogen and a hydrogen radical, or loss of hydrazoic acid. |

| 131 | [C₇H₅N₂O]⁺ | HN₃ | Loss of hydrazoic acid from the tetrazole ring. |

| 118 | [C₇H₆N]⁺ | N₂ + CO | Loss of nitrogen and carbon monoxide. |

| 104 | [C₇H₆N]⁺ | N₂ | Loss of nitrogen from an intermediate fragment. |

| 77 | [C₆H₅]⁺ | C₂HN₄O | Phenyl cation, a common fragment for benzene derivatives. |

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of this compound are provided below.

Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid organic compound is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Protocol for ATR FT-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Preparation: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to press the solid sample firmly and evenly against the crystal. Initiate the scan. The infrared beam will pass through the ATR crystal and reflect multiple times, interacting with the sample at each reflection point.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Cleaning: After analysis, raise the anvil and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of relatively volatile and thermally stable organic molecules.

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small quantity of the solid this compound into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source, which is under high vacuum.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, positively charged fragment ions and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Interpretation of Expected Spectra

Infrared Spectrum: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp peak around 1700 cm⁻¹ will be indicative of the C=O stretch of the aldehyde.[4] The presence of the aldehyde is further confirmed by a pair of weak bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ due to the C-H stretch of the aldehyde proton.[4] The aromatic nature of the molecule will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[4] The tetrazole ring is expected to show a broad N-H stretching band in the 3100-2900 cm⁻¹ region and characteristic ring vibrations (including N=N stretching) between 1500 and 1400 cm⁻¹.

Mass Spectrum: The mass spectrum will provide crucial information about the molecular weight and structural fragments of the compound. The molecular ion peak (M⁺•) is expected at an m/z of 174, confirming the molecular weight.[2][3] Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1 peak at m/z 173) and the loss of the entire aldehyde group (CHO, M-29 peak) to yield a phenyl-tetrazole cation. Tetrazole derivatives are known to undergo characteristic fragmentation by losing a molecule of nitrogen (N₂) or hydrazoic acid (HN₃).[5][6] Therefore, significant fragment ions are anticipated at m/z 146 (M-28) and m/z 131 (M-43). The appearance of a prominent peak at m/z 77 would correspond to the stable phenyl cation, a hallmark of many benzene derivatives.[7] Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the benzaldehyde and tetrazole moieties.

References

- 1. This compound CAS 74815-22-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. This compound | 74815-22-8 [chemicalbook.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. scielo.org.za [scielo.org.za]

- 5. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 6. amherst.edu [amherst.edu]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to 4-(1H-Tetrazol-5-yl)benzaldehyde (CAS Number: 74815-22-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Chemical Name: 4-(1H-Tetrazol-5-yl)benzaldehyde CAS Number: 74815-22-8 Molecular Formula: C₈H₆N₄O Molecular Weight: 174.16 g/mol .[1][2][3][4]

Synonyms: 4-(5-Tetrazolyl)-benzaldehyde, 4-(Tetrazole-5-yl)benzaldehyde, 4-(2H-Tetrazol-5-yl)-benzaldehyde.[5]

Summary of Physicochemical Properties

| Property | Value | Source |

| Melting Point | 182-184 °C | [6] |

| Boiling Point (Predicted) | 409.0 ± 47.0 °C | [6] |

| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in polar organic solvents | [5] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the [2+3] cycloaddition reaction between an organonitrile and an azide.

Experimental Protocol: Synthesis from 4-Cyanobenzaldehyde

Materials:

-

4-Cyanobenzaldehyde

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Water

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzaldehyde in dimethylformamide (DMF).

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture at 120-130 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the product.

-

Filter the crude product, wash it with water, and then dry it under a vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

A reported synthesis using a similar procedure afforded this compound as a grey solid with a yield of 91% and a melting point of 182-184 °C.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Procedure: Dissolve a small amount of the purified compound in DMSO-d₆ and acquire the ¹H NMR spectrum.

¹H NMR Spectral Data (400 MHz, DMSO-d₆, δ, ppm): A published ¹H NMR spectrum for this compound shows the following key signals.

3.2. Infrared (IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: Fourier-Transform Infrared Spectrometer

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions: Based on the functional groups present in this compound, the following characteristic absorption bands are expected.

3.3. Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: Dissolve the sample in an appropriate solvent and introduce it into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.

Biological Activity and Potential Applications

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly angiotensin II receptor antagonists.[7] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and bioavailability in drug candidates.[8]

4.1. Angiotensin II Receptor Antagonism

The primary application of this compound in drug development is as a building block for angiotensin II type 1 (AT₁) receptor antagonists, a class of drugs used to treat hypertension.[9][10][11] The tetrazole moiety plays a crucial role in binding to the AT₁ receptor.[8] While the direct biological activity of this compound on the AT₁ receptor is not extensively reported, its derivatives have shown significant antagonistic activity.

4.2. Other Potential Biological Activities

Derivatives of tetrazoles have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this compound in the development of new therapeutic agents. These activities include:

-

Anticancer: Tetrazole derivatives have been designed as microtubule destabilizers.[12]

-

Xanthine Oxidase Inhibition: Certain tetrazole-containing compounds have been evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[13]

-

Antihypertensive, Antioxidant, and Urease Inhibition: Multifunctional derivatives have been synthesized and evaluated for a combination of these activities.[14]

Signaling Pathways and Experimental Workflows

5.1. Renin-Angiotensin System (RAS) Signaling Pathway

As a precursor to AT₁ receptor antagonists, the ultimate therapeutic effect of drugs derived from this compound is the modulation of the Renin-Angiotensin System (RAS). AT₁ receptor blockers prevent the binding of angiotensin II to its receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone release, and sympathetic nervous system activation.

References

- 1. scbt.com [scbt.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. CAS 74815-22-8: this compound [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound CAS 74815-22-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-(1H-Tetrazol-5-yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-Tetrazol-5-yl)benzaldehyde is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. The tetrazole moiety serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. A thorough understanding of its physicochemical properties, such as melting point and solubility, is crucial for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Physicochemical Data

The melting point and solubility profile of this compound are summarized below.

| Property | Value |

| Melting Point | 182-184 °C |

| Solubility | |

| General | Soluble in polar organic solvents. |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature at which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range, for example, 182-184 °C.

Solubility Determination

Understanding the solubility of a compound is essential for reaction setup, purification, and formulation. A qualitative assessment in various solvents can guide solvent selection for different applications.

Principle: A small, known amount of the solute is added to a known volume of a solvent, and its ability to dissolve is observed.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane)

-

Test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure (Qualitative):

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility can be classified as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves, but a solid phase remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: The observations for each solvent are recorded. For a more quantitative assessment, the amount of solute can be incrementally increased until saturation is reached.

Synthesis of this compound

A common synthetic route to this compound involves the [3+2] cycloaddition of an azide source with a nitrile.

Caption: Synthetic workflow for this compound.

This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). Ammonium chloride is often used as a proton source to facilitate the formation of the tetrazole ring.

Application in Drug Development

The aldehyde functional group of this compound serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of angiotensin II receptor blockers.

Caption: Role in Angiotensin II Receptor Blocker Synthesis.

The synthesis of ARBs often involves the coupling of the 4-(1H-Tetrazol-5-yl)phenyl moiety with another aromatic ring system, followed by the elaboration of a side chain that is crucial for receptor binding. The aldehyde can be converted to other functional groups as needed for these subsequent reactions.

Tautomerism in 5-Substituted-1H-Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted-1H-tetrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry, frequently employed as bioisosteric replacements for carboxylic acids in drug design. Their structural and electronic properties, coupled with metabolic stability, make them attractive moieties for modulating the physicochemical and pharmacological profiles of drug candidates. A fundamental aspect of their chemistry, which significantly influences their biological activity and interaction with molecular targets, is the phenomenon of prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

The tetrazole ring can exist in two principal tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. The position of the single proton on the tetrazole ring dictates the specific tautomer, leading to distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. The equilibrium between these two forms is dynamic and influenced by a variety of factors including the nature of the substituent at the 5-position, the solvent, temperature, and the physical state of the compound.[1] Understanding and controlling this tautomeric balance is crucial for rational drug design and the development of new chemical entities with optimized properties.

The 1H- and 2H-Tautomeric Forms

The tautomeric equilibrium of 5-substituted tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring.

Generally, the 1H-tautomer is more polar than the 2H-tautomer.[2] Consequently, the position of the equilibrium is sensitive to the surrounding environment. In the gas phase, the less polar 2H-tautomer is often favored, while in polar solvents and in the solid state, the more polar 1H-tautomer tends to be the predominant form.[3][4] The nature of the substituent at the C5 position also plays a critical role; electron-withdrawing groups tend to favor the 2H-tautomer, whereas electron-donating groups generally favor the 1H-form.

Quantitative Analysis of Tautomeric Equilibrium

| Substituent (R) | pKa in Water |

| H | 4.90[5] |

| CH₃ | 5.56 |

| C₂H₅ | 5.59 |

| i-C₃H₇ | 5.53 |

| CF₃ | 1.40 |

| Cl | 2.07 |

| Br | 2.13 |

| I | 2.85 |

| NH₂ | 6.00 |

| C₆H₅ | 4.83 |

| NO₂ | -0.83 |

| 3-ClC₆H₄ | 3.77 |

| 3-NO₂C₆H₄ | 3.50 |

| 4-NO₂C₆H₄ | 3.45 |

| 4-CH₃OC₆H₄ | 4.75 |

Table 1: Experimentally determined aqueous pKa values of various 5-substituted-1H-tetrazoles.

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source.

Example Protocol: Synthesis of 5-(p-tolyl)-1H-tetrazole [6]

References

- 1. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-(1H-Tetrazol-5-yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-(1H-Tetrazol-5-yl)Benzaldehyde, a key building block in medicinal chemistry and materials science.[1][2] Due to its chemical properties and potential biological activity, strict adherence to safety protocols is essential when handling this compound.

Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde group substituted with a tetrazole ring.[2] It is typically a white to off-white solid and is soluble in polar organic solvents.[2] The tetrazole ring is a bioisostere for a carboxylic acid group, which makes this compound a valuable intermediate in the synthesis of drug-like molecules.

Table 1: Physical and Chemical Identifiers

| Property | Value |

| CAS Number | 74815-22-8 |

| Molecular Formula | C₈H₆N₄O |

| Molecular Weight | 174.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions must be followed when handling this compound.

Engineering Controls

-

Fume Hood: All handling of the solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3][4][5]

-

Ventilation: Ensure adequate ventilation in the laboratory to minimize exposure to any airborne particles.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, and inhalation.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI-approved safety goggles or a face shield.[6] | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6][7] | Prevents skin irritation upon contact. |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[6][7] | Minimizes skin exposure. |

| Respiratory Protection | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.[6] | Prevents respiratory irritation from inhaling dust. |

Experimental Protocol: Weighing and Transferring a Hazardous Solid

The following is a detailed protocol for safely weighing and transferring this compound.

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Designate a specific area within a chemical fume hood for the procedure.[4]

-

Clean the balance and the surrounding area before starting.

-

Gather all required materials: the chemical container, a spatula, a weighing boat or paper, and the receiving vessel (e.g., a flask).

-

-

Weighing:

-

Place the weighing boat on the balance and tare it.

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer a small amount of the powder to the weighing boat. Avoid creating dust.[3]

-

Close the chemical container immediately after dispensing.

-

Record the mass of the compound.

-

-

Transfer:

-

Cleanup:

-

Clean the spatula and any spills within the fume hood immediately using appropriate methods (e.g., wet wiping).

-

Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[6]

First Aid Measures

In case of exposure, follow these first aid guidelines:

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard

-

Flammability: While not classified as a flammable solid, tetrazole-containing compounds can be energetic and may pose a fire or explosion risk under certain conditions, especially at elevated temperatures.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam to extinguish a fire.

-

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with this compound.

References

- 1. This compound CAS 74815-22-8 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. CAS 74815-22-8: this compound [cymitquimica.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 5. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 6. purdue.edu [purdue.edu]

- 7. campusoperations.temple.edu [campusoperations.temple.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Synthesis and Significance of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological relevance of the versatile synthetic intermediate, 4-(1H-Tetrazol-5-yl)Benzaldehyde.

Abstract

This compound is a pivotal organic compound, distinguished by the presence of both a reactive aldehyde functional group and a metabolically stable tetrazole ring. While the precise initial discovery of this specific molecule is not prominently documented, its synthetic roots are firmly planted in the broader history of tetrazole chemistry, which dates back to the late 19th century. The most prevalent and efficient method for its preparation is the [2+3] cycloaddition reaction between 4-cyanobenzaldehyde and an azide source. This compound serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), including losartan and valsartan. Its strategic importance lies in the tetrazole moiety acting as a bioisostere for a carboxylic acid group, enhancing the pharmacological properties of the final drug molecules. This guide provides a comprehensive overview of its synthesis, characterization, and the biological signaling pathways associated with the therapeutic agents derived from it.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the history of tetrazole chemistry. The first synthesis of a tetrazole derivative was reported by Swedish chemist J. A. Bladin in 1885.[1] However, the most significant breakthrough for the synthesis of 5-substituted-1H-tetrazoles, the class to which this compound belongs, was the development of the [3+2] cycloaddition reaction between nitriles and azides.[2][3]

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methodologies applied to commercially available starting materials. The compound gained significant importance with the advent of sartans, a class of antihypertensive drugs, where it serves as a key synthetic precursor. Patents for the production of related compounds, such as 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde, which is structurally similar, outline processes involving the reaction of a cyano-substituted biphenyl carbaldehyde with an azide salt, highlighting the industrial relevance of this synthetic approach.[4]

Synthesis and Characterization

The primary and most widely utilized method for the synthesis of this compound is the [2+3] cycloaddition of 4-cyanobenzaldehyde with an azide, typically sodium azide, often in the presence of a catalyst and a suitable solvent.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

4-cyanobenzaldehyde

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: A mixture of 4-cyanobenzaldehyde, sodium azide, and ammonium chloride in dimethylformamide is heated at a temperature ranging from 90 to 120 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 91% | [5] |

| Melting Point | 224-226 °C | |

| Appearance | Grey solid | [5] |

| Molecular Formula | C₈H₆N₄O | [[“]][7][8][9][10][11][12][13] |

| Molecular Weight | 174.16 g/mol | [[“]][7][8][9][10][11][12][13] |

Spectroscopic Data

| Spectroscopic Method | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.12 (s, 1H, CHO), 8.28 (d, J = 8.2 Hz, 2H, Ar-H), 8.16 (d, J = 8.2 Hz, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 192.9, 155.1, 137.9, 130.8, 130.4, 128.2 |

| Infrared (IR, KBr) | ν (cm⁻¹) 3420 (N-H), 3100 (Ar C-H), 1705 (C=O), 1605 (C=C), 1560, 1450, 1100, 950 |

Role in Drug Development and Biological Significance

This compound is a crucial intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[14][15][16][17] Notable examples of ARBs synthesized using this intermediate include losartan and valsartan.[18] The tetrazole ring in these molecules acts as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity, which are desirable properties for drug candidates.

The therapeutic effect of these ARBs is achieved by blocking the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.

Angiotensin II Signaling Pathway

Angiotensin II is a peptide hormone that plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[19] Upon binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[20]

The diagram below illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

The following diagram depicts the key signaling events upon the activation of the Angiotensin II Type 1 (AT₁) Receptor.

Caption: Angiotensin II signaling pathway via the AT1 receptor.

The logical relationship showing how this compound serves as an intermediate for drugs that block the Angiotensin II signaling pathway is illustrated below.

Caption: Role of this compound in synthesizing ARBs to block Angiotensin II signaling.

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic reactions in the service of modern medicine. While its own discovery may be modest, its impact as a key building block for the synthesis of life-saving antihypertensive drugs is profound. The straightforward and efficient synthesis, coupled with the advantageous physicochemical properties imparted by the tetrazole ring, ensures its continued relevance in the fields of drug discovery and development. A thorough understanding of its synthesis and the biological pathways of the molecules it helps create is essential for researchers and scientists working to develop the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. EP1666471A4 - PROCESS FOR PRODUCING 2 '- (1H-TETRAZOL-5-YL) -BIPHENYL-4-CARBALDEHYDE - Google Patents [patents.google.com]

- 5. Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. ahajournals.org [ahajournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound | 74815-22-8 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 15. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]

- 16. youtube.com [youtube.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 20. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde

Introduction

4-(1H-Tetrazol-5-yl)benzaldehyde is an organic compound featuring both a benzaldehyde and a tetrazole functional group.[1] The tetrazole ring, a five-membered ring with four nitrogen atoms, is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[2][3] This substitution can improve metabolic stability and other pharmacokinetic properties of drug candidates.[2] Consequently, efficient synthetic routes to tetrazole-containing building blocks like this compound are of significant interest to researchers in drug discovery and development. The compound is synthesized from 4-cyanobenzaldehyde, an important organic intermediate used in the production of pharmaceuticals, dyes, and agrochemicals.[4][5]

This document provides detailed protocols for the synthesis of this compound from 4-cyanobenzaldehyde via a [3+2] cycloaddition reaction.

Reaction Principle

The primary synthetic route involves the [3+2] cycloaddition of the nitrile group in 4-cyanobenzaldehyde with an azide salt, most commonly sodium azide (NaN₃).[6] This reaction is often catalyzed by Brønsted or Lewis acids to activate the nitrile substrate and facilitate the cycloaddition.[7] Various catalytic systems have been developed to improve reaction efficiency, yield, and safety, offering alternatives to the use of potentially explosive hydrazoic acid.[2][6] Common catalysts include zinc salts, silica sulfuric acid, and amine hydrochlorides.[2][7][8] The choice of solvent and reaction conditions can significantly influence the reaction rate and product yield.

Experimental Protocols

This section details two common methods for the synthesis of this compound.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is an adaptation of a green chemistry approach that utilizes water as the solvent, minimizing the use of toxic organic solvents and avoiding the generation of hazardous hydrazoic acid.[6]

Materials and Equipment:

-

4-Cyanobenzaldehyde (C₈H₅NO, MW: 131.13 g/mol )[5]

-

Sodium Azide (NaN₃, MW: 65.01 g/mol )

-

Zinc Bromide (ZnBr₂, MW: 225.20 g/mol ) or other Zinc(II) salts[7]

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

6M Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH paper or meter

Procedure:

-

To a round-bottom flask, add 4-cyanobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).

-

Add deionized water to the flask (e.g., 5-10 mL per gram of 4-cyanobenzaldehyde).

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous solution to a pH of ~1-2 using 6M HCl. This step protonates the tetrazole ring, facilitating its extraction. Caution: This step may generate small amounts of hydrazoic acid. Perform in a well-ventilated fume hood.

-

Extract the product from the aqueous layer using diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF

This method employs a heterogeneous solid acid catalyst, which simplifies the workup procedure as the catalyst can be removed by simple filtration.[2]

Materials and Equipment:

-

4-Cyanobenzaldehyde (C₈H₅NO, MW: 131.13 g/mol )[5]

-

Sodium Azide (NaN₃, MW: 65.01 g/mol )

-

Silica Sulfuric Acid (SSA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Ammonium chloride solution (saturated)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Suspend 4-cyanobenzaldehyde (1.0 mmol), sodium azide (1.2-1.5 mmol), and silica sulfuric acid (e.g., 500 mg per mmol of nitrile) in DMF (e.g., 5-10 mL) in a round-bottom flask.[2][3]

-

Heat the suspension to reflux (temperature can range from 100°C to the boiling point of DMF) with vigorous stirring.[2][3]

-

Monitor the reaction by TLC. Reaction times typically range from 4 to 12 hours.[2]

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid acid catalyst and wash it with ethyl acetate.[3]

-

To the filtrate, add ethyl acetate and wash with a saturated ammonium chloride solution.[3]

-

Separate the organic layer, and extract the aqueous layer again with ethyl acetate.[3]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[2]

-

Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate to obtain the final product.[2]

Data Presentation and Characterization

Summary of Reaction Conditions

The following table summarizes typical quantitative data for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

| Parameter | Protocol 1 (Zinc-Catalyzed) | Protocol 2 (SSA-Catalyzed) | Protocol 3 (Et₃N·HCl)[8] |

| Starting Nitrile | 4-Cyanobenzaldehyde | 4-Cyanobenzaldehyde | Aromatic Nitrile (general) |

| Azide Source | Sodium Azide | Sodium Azide | Sodium Azide |

| Catalyst | Zinc Bromide (ZnBr₂) | Silica Sulfuric Acid (SSA) | Triethylamine Hydrochloride |

| Molar Ratio (Nitrile:Azide) | 1 : 1.5 | 1 : 1.2 - 1.5[2][3] | 1 : 1.3 |

| Catalyst Loading | 0.5 eq | ~10-50 wt% of nitrile[2][3] | 1.3 eq |

| Solvent | Water | DMF | Toluene |

| Temperature | 100°C (Reflux) | 100-130°C (Reflux)[2][3] | 95-100°C |

| Reaction Time | 12-24 h | 4-12 h[2] | 7-8 h |

| Typical Yield | Good to Excellent (>80%)[6] | 72-95%[2] | High (>80%) |

| Workup | Acidification & Extraction | Filtration & Extraction | Aqueous Wash & Precipitation |

Product Characterization: this compound

| Property | Value |

| CAS Number | 74815-22-8[1][9] |

| Molecular Formula | C₈H₆N₄O[1][10] |

| Molecular Weight | 174.16 g/mol [9][10] |

| Appearance | White to off-white solid[1] |

| Purity | Typically >95% after purification[1] |

Visualizations

Reaction Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow

Caption: General workflow for synthesis and purification.

Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Organic Solvents (DMF, Toluene, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

-

Acids (HCl): Corrosive. Handle with care and appropriate PPE.

-

General: Always review the Safety Data Sheet (SDS) for all chemicals before starting any experimental work.

References

- 1. CAS 74815-22-8: this compound [cymitquimica.com]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. 4-(1H-Tetraazol-5-yl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Catalytic Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 4-(1H-tetrazol-5-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The primary synthetic route discussed is the [3+2] cycloaddition of an azide source with 4-cyanobenzaldehyde, a transformation that can be efficiently catalyzed by a variety of systems.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of angiotensin II receptor blockers (sartans) and other therapeutic agents. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1] Catalytic methods for its synthesis are highly sought after to ensure efficiency, safety, and sustainability, moving away from the use of hazardous reagents like hydrazoic acid.[1] Modern approaches focus on the use of metal-based catalysts, organocatalysts, and green chemistry principles to facilitate the [3+2] cycloaddition of an azide source to the nitrile group of 4-cyanobenzaldehyde.

General Reaction Pathway

The fundamental transformation involves the reaction of 4-cyanobenzaldehyde with an azide source, typically sodium azide, in the presence of a catalyst to form the desired tetrazole ring. The catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion and subsequent cyclization.

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Methods and Quantitative Data

A variety of catalytic systems have been employed for the synthesis of 5-substituted-1H-tetrazoles, which are applicable to the synthesis of this compound. The choice of catalyst influences reaction conditions, time, and yield. Below is a summary of representative catalytic methods with available quantitative data.

| Catalyst Type | Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heterogeneous Carbon | Graphene Oxide | 4-cyanobenzaldehyde | - | - | - | 91 | [2] |

| Lewis Acid (inferred) | Not specified (e.g., ZnCl2) | 4-(4-formylphenoxy)benzonitrile | DMF | Reflux | - | - | [3] |

| Heterogeneous Nanocatalyst | Fe3O4@PMO-ICS-ZnO | Various aldehydes | EtOH | Reflux | 0.5-2 | 90-98 | [1] |

Note: Data for the phenoxy analogue and the generalized nanocatalyst are included to provide context for typical reaction conditions, as specific data for various catalysts with 4-cyanobenzaldehyde is not always explicitly detailed in a single source.

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Graphene Oxide

This protocol is based on the reported high yield for the synthesis of this compound using a graphene oxide catalyst.[2]

Materials:

-

4-cyanobenzaldehyde

-

Sodium azide (NaN3)

-

Graphene oxide

-

Appropriate solvent (e.g., DMF or water, to be optimized)

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 4-cyanobenzaldehyde (1 mmol), sodium azide (1.5 mmol), and graphene oxide (catalytic amount, e.g., 5-10 mol%).

-

Add the solvent (e.g., 10 mL of DMF) and stir the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst. The catalyst can often be washed, dried, and reused.

-

Acidify the filtrate with HCl (e.g., 2M solution) to a pH of ~2-3 to protonate the tetrazole ring, leading to precipitation of the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Caption: Workflow for graphene oxide catalyzed synthesis.

Protocol 2: Lewis Acid Catalyzed Synthesis in DMF

This protocol is a generalized procedure adapted from the synthesis of a structurally similar compound, 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde, and common practices in tetrazole synthesis using Lewis acid catalysts like zinc chloride (ZnCl₂).[3]

Materials:

-

4-cyanobenzaldehyde

-

Sodium azide (NaN3)

-

Zinc chloride (ZnCl₂) (or another suitable Lewis acid)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-cyanobenzaldehyde (1 mmol) in dry DMF (10 mL), add sodium azide (3 mmol) and zinc chloride (0.5 mmol).

-

Heat the mixture under reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Carefully pour the reaction mixture into ice water and acidify with dilute HCl to pH ~2-3.

-

The product may precipitate out. If so, filter the solid, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization.

References

Application Notes and Protocols for the Passerini Reaction of 4-(1H-Tetrazol-5-yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the three-component Passerini reaction utilizing 4-(1H-Tetrazol-5-yl)Benzaldehyde. This versatile reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid synthesis of diverse α-acyloxy carboxamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The tetrazole moiety, a well-known bioisostere for carboxylic acids, enhances the drug-like properties of molecules.[1][2]

The Passerini reaction is an atom-economical process that combines an aldehyde, a carboxylic acid, and an isocyanide in a single step to yield a complex product.[3][4] The use of this compound as the aldehyde component allows for the direct incorporation of the tetrazole functional group into the resulting α-acyloxy carboxamide library, providing a powerful tool for generating novel compounds with potential therapeutic applications.[1]

Optimized Reaction Conditions

Successful Passerini reactions with tetrazole-containing aldehydes have been reported under various conditions. The choice of solvent and reaction time can significantly impact the yield of the desired product. Dichloromethane (DCM) is a commonly employed solvent for these reactions at room temperature over 24 hours.[1][5] The following table summarizes typical reaction parameters.

| Parameter | Recommended Condition | Notes |

| Aldehyde | This compound | - |

| Isocyanide | Various aliphatic and aromatic isocyanides | Substrate scope is generally broad.[1] |

| Carboxylic Acid | Various aliphatic and aromatic carboxylic acids | Well tolerated.[1][5] |

| Solvent | Dichloromethane (DCM) | Other solvents like methanol have been used in similar reactions.[3] |

| Temperature | Room Temperature | Mild reaction conditions are a key advantage. |

| Reaction Time | 24 hours | Reaction progress can be monitored by TLC. |

Experimental Workflow

The following diagram illustrates the general workflow for the Passerini reaction of this compound.

Caption: General workflow for the Passerini three-component reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of α-acyloxy carboxamides using this compound. The specific amounts of reagents can be scaled as needed.

Materials:

-

This compound

-

Selected Isocyanide (e.g., tert-butyl isocyanide)

-

Selected Carboxylic Acid (e.g., benzoic acid)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stir bar

-

Round-bottom flask or sealed vial

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a clean, dry round-bottom flask or sealed vial containing a magnetic stir bar, add this compound (1.0 equiv.).

-

Add the selected carboxylic acid (1.0 equiv.) to the reaction vessel.

-

Add the selected isocyanide (1.0 equiv.).

-

Dissolve the components in anhydrous dichloromethane (to a concentration of approximately 0.5 M).[4]

-

Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.[4]

Substrate Scope and Yields

The Passerini reaction is known for its broad substrate scope. Various aliphatic and aromatic isocyanides and carboxylic acids can be successfully employed, leading to a diverse library of tetrazole-containing compounds. The yields for Passerini reactions involving tetrazole aldehydes are generally in the moderate to good range.

| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Time (h) | Yield (%) |

| Protected Tetrazole Aldehyde | tert-Octyl isocyanide | Acetic Acid | DCM | 24 | 74[1] |

| Protected Tetrazole Aldehyde | tert-Butyl isocyanide | Benzoic Acid | DCM | 24 | 52[1] |

| Protected Tetrazole Aldehyde | β-Cyanoethyl isocyanide | Phenylacetic Acid | DCM | 24 | 62[1] |

| Aromatic Aldehyde | tert-Butyl isocyanide | Triterpenoid Acid | DCM | 24 | 25-79[3][4] |

Note: The yields presented are for Passerini reactions with structurally related aldehydes and demonstrate the general efficiency of the reaction.

Logical Relationship of Passerini Reaction Components

The following diagram illustrates the relationship between the reactants and the final product in the Passerini three-component reaction.

Caption: Reactant to product relationship in the Passerini MCR.

Safety Precautions

-

Isocyanides are volatile, flammable, and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols and notes are intended to serve as a guide. Researchers should always consult relevant literature and adapt the procedures to their specific needs and available resources. The versatility of the Passerini reaction with this compound offers a significant opportunity for the rapid generation of novel chemical entities for drug discovery programs.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: 4-(1H-Tetrazol-5-yl)Benzaldehyde as a Versatile Building Block for Angiotensin Receptor Blockers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 4-(1H-tetrazol-5-yl)benzaldehyde and its derivatives as key building blocks in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. The tetrazole moiety serves as a bioisostere for the carboxylic acid group, enhancing the pharmacological properties of these molecules. Detailed synthetic workflows, experimental protocols for the synthesis of prominent ARBs such as Losartan, Valsartan, and Irbesartan, and quantitative data are presented to facilitate research and development in this area. Furthermore, the underlying mechanism of action of ARBs is illustrated through a diagram of the Angiotensin II receptor signaling pathway.

Introduction: The Role of the Tetrazole Moiety in ARBs

Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[1] Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] A key structural feature of many potent ARBs is the presence of a biphenyl scaffold with an acidic group at the 2'-position. The 1H-tetrazol-5-yl group has emerged as a highly effective bioisostere for the carboxylic acid functionality in this position.[4][5] This substitution often leads to improved metabolic stability, lipophilicity, and oral bioavailability of the drug molecules.[4] this compound and its precursors are therefore crucial intermediates in the industrial synthesis of numerous marketed ARBs.

Angiotensin II Receptor Signaling Pathway and Mechanism of Action of ARBs

Angiotensin II, the primary effector of the renin-angiotensin-aldosterone system (RAAS), exerts its physiological effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR).[6][7] This binding triggers a cascade of intracellular signaling events leading to vasoconstriction, inflammation, and fibrosis, all of which contribute to hypertension and cardiovascular damage.[8] ARBs competitively antagonize the AT1 receptor, preventing angiotensin II from binding and thereby inhibiting its downstream effects.[2][9] This blockade results in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][10]

Caption: Angiotensin II signaling pathway and the mechanism of ARB action.

Synthetic Applications of this compound Derivatives in ARB Synthesis

The synthesis of ARBs often involves a convergent approach where the biphenyltetrazole moiety is coupled with the respective heterocyclic side chain. This compound and its precursors are pivotal in constructing the biphenyltetrazole core. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for ARBs.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for the synthesis of Losartan, Valsartan, and Irbesartan, along with tabulated quantitative data for key reaction steps. These protocols are adapted from various literature sources and patents.[7][8][11]

Synthesis of Losartan

Losartan synthesis typically involves the coupling of a protected biphenyl tetrazole intermediate with a substituted imidazole moiety.

Table 1: Quantitative Data for Losartan Synthesis